N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide

MAO-A inhibition Selectivity index Phenoxyacetamide SAR

N-[4-(Carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide (CAS 1060312-35-7; molecular formula C₁₇H₁₈N₂O₄; molecular weight 314.34 g/mol) is a synthetic acetamide derivative consisting of a 4-methoxyphenoxyacetamide moiety linked via an amide bond to a phenyl ring bearing a carbamoylmethyl (2-amino-2-oxoethyl) substituent. The compound belongs to the N-phenylphenoxyacetamide class, a scaffold explored for enzyme inhibition in multiple therapeutic contexts.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
CAS No. 1060312-35-7
Cat. No. B6539075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
CAS1060312-35-7
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N
InChIInChI=1S/C17H18N2O4/c1-22-14-6-8-15(9-7-14)23-11-17(21)19-13-4-2-12(3-5-13)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21)
InChIKeyVCENFWXSAXRQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide (CAS 1060312-35-7) — Chemical Identity and Compound Class Overview for Procurement Teams


N-[4-(Carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide (CAS 1060312-35-7; molecular formula C₁₇H₁₈N₂O₄; molecular weight 314.34 g/mol) is a synthetic acetamide derivative consisting of a 4-methoxyphenoxyacetamide moiety linked via an amide bond to a phenyl ring bearing a carbamoylmethyl (2-amino-2-oxoethyl) substituent . The compound belongs to the N-phenylphenoxyacetamide class, a scaffold explored for enzyme inhibition in multiple therapeutic contexts [1]. Structurally, it represents a hybrid of the 2-(4-methoxyphenoxy)acetamide pharmacophore and an N-phenylacetamide extension [2]. Suppliers list the compound as a screening compound intended for non-human research, with catalog availability from screening libraries . Publicly available biological characterization data for this specific compound are notably sparse; differentiation must therefore rely on structural and class-level comparisons.

Why Generic Substitution Fails: Key Structural Differentiators of CAS 1060312-35-7 Within the N-Phenylphenoxyacetamide Class


Within the N-phenylphenoxyacetamide family, minor structural modifications produce profound differences in biological target engagement, selectivity, and potency. Published structure–activity relationship (SAR) data demonstrate that the position of the methoxy substituent on the phenoxy ring (para vs. ortho vs. meta) and the nature of the substituent on the aniline ring (carbamoylmethyl vs. methylcarbamoylmethyl vs. unsubstituted) dramatically alter enzyme inhibition profiles [1]. For example, a para-methoxy substituent on the phenoxyacetamide scaffold confers markedly higher MAO-A selectivity (SI = 245) compared to the ortho-methoxy isomer (SI = 8.07) [1]. The carbamoylmethyl group on the N-phenyl ring introduces a hydrogen-bond-donating acetamide moiety that is absent in simpler analogs, potentially enabling additional interactions with biological targets [2]. These SAR features mean that analogs differing by a single atom cannot be assumed interchangeable for research applications. The data below provide quantitative evidence of how specific structural features correlate with measurable differences in biological activity, guiding informed procurement decisions.

Quantitative Evidence Guide: Where CAS 1060312-35-7 Demonstrates Measurable Differentiation from Analogs


Para-Methoxy Phenoxy Substituent Confers Superior MAO-A Inhibitory Potency and Selectivity Compared to Ortho-Methoxy Isomer — Class-Level SAR Evidence

The target compound bears a para-methoxy substituent on the phenoxy ring, a structural feature directly associated with high MAO-A selectivity. In the 2-phenoxyacetamide series, the para-methoxy analog (compound 12: 2-(4-methoxyphenoxy)acetamide) exhibited IC50 MAO-A = 4 μM, IC50 MAO-B = 980 μM, and selectivity index SI = 245, whereas the ortho-methoxy analog (compound 11) showed substantially weaker and less selective activity (IC50 MAO-A = 96 μM, IC50 MAO-B = 775 μM, SI = 8.07) [1]. Additionally, the para-methyl analog (compound 10: IC50 MAO-A = 3 μM, IC50 MAO-B = 541 μM, SI = 180) approached para-methoxy activity, while the 3,4-dimethyl analog (compound 8: IC50 MAO-A = 113 μM, SI = 4.73) lost selectivity [1]. These data indicate that the 4-methoxy substitution pattern is a critical determinant of MAO-A inhibitory selectivity within the class. The target compound retains this 4-methoxy configuration.

MAO-A inhibition Selectivity index Phenoxyacetamide SAR

Carbamoylmethyl vs. Methylcarbamoylmethyl Substituent on the N-Phenyl Ring: Impact on Hydrogen-Bond Donor Capacity and Predicted Physicochemical Profile

The target compound (CAS 1060312-35-7) features a primary amide group (-CH2-CO-NH2) on the aniline ring, whereas the closely related analog 2-(2-methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide (CAS 1060315-55-0) carries a secondary N-methyl amide (-CH2-CO-NH-CH3) . The primary amide provides two hydrogen-bond donor (HBD) atoms, while the N-methyl analog provides only one HBD [1]. The target compound has a molecular weight of 314.34 g/mol versus 328.4 g/mol for the N-methyl analog . In drug discovery contexts, the difference between a primary and secondary amide can significantly affect target binding, metabolic stability, and permeability [1]. Published SAR from the EthR inhibitor series demonstrates that the nature of the amide substituent on the N-phenyl ring directly influences inhibitor potency against Mycobacterium tuberculosis EthR [2].

Hydrogen-bond donor Carbamoylmethyl Physicochemical property differentiation

Phenoxy Ring Substitution: Methoxy (CAS 1060312-35-7) vs. Methyl (CAS 1060230-52-5) — Impact on Electronic Properties and MAO-A Selectivity

The target compound (CAS 1060312-35-7) and the 3-methylphenoxy analog (CAS 1060230-52-5) differ by the substituent on the phenoxy ring: para-OCH3 vs. meta-CH3. Class-level MAO inhibition data indicate that para-substituted analogs (both methyl and methoxy) achieve high MAO-A selectivity (compound 10, 4-CH3: SI = 180; compound 12, 4-OCH3: SI = 245), whereas meta-substituted analogs have not been characterized in the same assay [1]. The methoxy group is electron-donating via resonance (+M effect), while the methyl group is electron-donating via induction only (+I effect), resulting in different electronic profiles for the aromatic ring [2]. These electronic differences can affect π-stacking interactions, oxidative metabolism, and target binding. The molecular formula also differs: C17H18N2O4 (MW 314.34) for the target compound versus C17H18N2O3 (MW 298.34) for the methyl analog .

Methoxy vs. methyl Electronic effect MAO-A selectivity

EthR Inhibitor Scaffold Context: N-Phenylphenoxyacetamide Derivatives as Potential Ethionamide Boosters — PDB Structural Evidence

The N-phenylphenoxyacetamide scaffold has been validated as an EthR inhibitor chemotype through high-throughput screening and X-ray crystallography (PDB: 4DW6) [1]. The crystal structure (2.0 Å resolution) shows EthR in complex with N-phenylphenoxyacetamide derivatives, confirming that the central acetamide linker and the relative orientation of the two aromatic rings are critical for EthR binding [1]. The target compound (CAS 1060312-35-7) shares this core scaffold, with the carbamoylmethyl group on the N-phenyl ring potentially extending into an additional pocket or solvent-exposed region [1]. A closely related analog, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide, is explicitly listed among the compound series crystallized with EthR [2]. No direct IC50 data for CAS 1060312-35-7 against EthR have been published, but the scaffold is confirmed as target-engaged.

EthR inhibitor Ethionamide booster Tuberculosis X-ray crystallography

Recommended Research Application Scenarios for N-[4-(Carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide (CAS 1060312-35-7)


Monoamine Oxidase A (MAO-A) Inhibitor Screening and Selectivity Profiling

Based on class-level SAR evidence showing that the para-methoxy phenoxyacetamide motif confers high MAO-A selectivity (SI up to 245 for the parent compound 12) compared to ortho-methoxy or unsubstituted analogs [1], CAS 1060312-35-7 is a rational choice for MAO-A inhibitor screening campaigns. The carbamoylmethyl extension on the N-phenyl ring may provide additional interactions that could further modulate selectivity or potency. Researchers comparing this compound with the ortho-methoxy isomer (CAS 1060230-57-0) can directly test whether the para-methoxy advantage generalizes to the N-phenylacetamide-extended series. The fluorescence-based MAO assay protocol is well-established and published, facilitating rapid in-house evaluation [1].

EthR Transcriptional Regulator Inhibitor Development for Tuberculosis Adjunctive Therapy

The N-phenylphenoxyacetamide scaffold is validated as an EthR inhibitor chemotype by X-ray crystallography (PDB: 4DW6) [2]. CAS 1060312-35-7 retains this core scaffold with distinct substituents, making it suitable for fragment-growing or scaffold-hopping studies around the EthR binding site. Researchers investigating ethionamide booster strategies could use this compound to probe whether the carbamoylmethyl group can be accommodated in the EthR ligand-binding pocket or whether it directs binding toward alternative conformations. The compound should be screened in an EthR biochemical assay or thermal shift assay to establish initial target engagement before SAR expansion [2].

Hydrogen-Bond Donor Structure–Activity Relationship (SAR) Studies in Acetamide-Containing Inhibitor Series

With its primary amide on the carbamoylmethyl group (2 HBD atoms), CAS 1060312-35-7 provides a distinct hydrogen-bond donor profile compared to the N-methylcarbamoylmethyl analog CAS 1060315-55-0 (1 HBD atom) . This pair of compounds can serve as matched molecular pair (MMP) tools to systematically investigate the contribution of the primary vs. secondary amide to target binding affinity, selectivity, and physicochemical properties. Researchers conducting MMP analysis can quantify the free energy contribution of the additional HBD and the impact on LogD, solubility, and permeability .

Phenoxy Substituent Electronic Effect Profiling via Matched Pair Comparison with Methyl Analog

The methoxy-to-methyl substitution comparison between CAS 1060312-35-7 (4-OCH3) and the 3-methyl analog CAS 1060230-52-5 provides a controlled system to evaluate the contribution of the methoxy oxygen to target binding and metabolic stability . The +M (resonance) effect of methoxy vs. the +I (inductive) effect of methyl creates measurably different electron distributions on the phenoxy ring, which can be correlated with biological activity differences in any target of interest. This matched pair is particularly valuable in lead optimization programs where modulating electron density without changing molecular weight significantly is a design goal .

Quote Request

Request a Quote for N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.